Oxathiapiprolin

Beschreibung

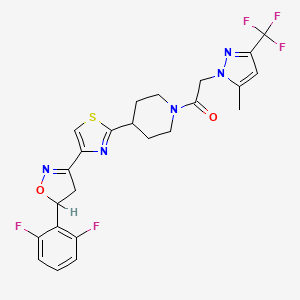

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-[4-[4-[5-(2,6-difluorophenyl)-4,5-dihydro-1,2-oxazol-3-yl]-1,3-thiazol-2-yl]piperidin-1-yl]-2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22F5N5O2S/c1-13-9-20(24(27,28)29)31-34(13)11-21(35)33-7-5-14(6-8-33)23-30-18(12-37-23)17-10-19(36-32-17)22-15(25)3-2-4-16(22)26/h2-4,9,12,14,19H,5-8,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAQLCKZJGNTRDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CC(=O)N2CCC(CC2)C3=NC(=CS3)C4=NOC(C4)C5=C(C=CC=C5F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22F5N5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30893604 | |

| Record name | Oxathiapiprolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30893604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

539.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1003318-67-9 | |

| Record name | Oxathiapiprolin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1003318-67-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxathiapiprolin [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1003318679 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxathiapiprolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30893604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxathiapiprolin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXATHIAPIPROLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56498AIV8R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Investigations of Oxathiapiprolin Fungicidal Activity

Elucidation of the Molecular Target of Oxathiapiprolin in Oomycetes

Initial investigations into this compound's mode of action quickly identified a novel target within oomycete cells, distinguishing it from existing fungicides and mitigating the risk of cross-resistance. frontiersin.org

Specificity for Oxysterol Binding Proteins (OSBPs)

Research has unequivocally demonstrated that this compound's primary target is an oxysterol-binding protein (OSBP). researchgate.netnih.govresearchgate.netresearchgate.net Specifically, it interacts with a member of the OSBP-related proteins (ORPs) family. researchgate.netfrontiersin.org This was confirmed through binding assays and affinity chromatography, which showed a direct interaction between this compound and an OSBP. researchgate.net Further evidence comes from studies where the transformation of Phytophthora capsici with a plasmid containing a resistant version of the OSBP gene conferred resistance to this compound, solidifying the identification of OSBP as the target. researchgate.net The specific protein targeted is often referred to as ORP1. nih.govagriculturejournals.cz The interaction is believed to interfere with essential functions within the oomycete cell, leading to its fungicidal effect. researchgate.netapsnet.org

Structural and Functional Role of OSBPs in Oomycete Pathogens

OSBPs and their related proteins (ORPs) are a conserved family of lipid transfer proteins found in eukaryotes. nih.govwikipedia.org In oomycetes, while their precise functions are still being fully elucidated, they are known to be involved in a range of critical cellular processes. researchgate.net These include intracellular lipid metabolism, the transport of sterols, and signal transduction. researchgate.net OSBPs are implicated in the movement of lipids between cellular membranes, a process vital for maintaining membrane integrity and forming complex lipids essential for the oomycete's survival. researchgate.netresearchgate.net By binding to OSBP, this compound disrupts these crucial lipid transport and signaling pathways. researchgate.net It is important to note that oomycetes, particularly biotrophic pathogens, are dependent on their hosts for sterol supply, making the disruption of sterol transport by targeting ORP1 particularly effective. agriculturejournals.cz The vital role of the target protein, ORP1, in the survival of oomycetes is underscored by the ultra-high activity of this compound against these pathogens. nih.gov

Cellular and Physiological Responses of Oomycete Pathogens to this compound

The inhibition of OSBP by this compound triggers a cascade of detrimental effects on the cellular and physiological processes of oomycete pathogens, impacting all stages of their life cycle. researchgate.netplos.orgnih.gov

Impact on Mycelial Growth and Hyphal Development

This compound demonstrates potent inhibitory activity against the mycelial growth of various oomycete species. researchgate.netnih.govapsnet.org Studies have shown that it can completely inhibit mycelial growth at very low concentrations. For instance, in Phytophthora nicotianae, complete inhibition was observed at concentrations of 0.005 to 0.01 mg/ml. apsnet.org Similarly, against Phytophthora agathidicida, the EC50 (the concentration required to inhibit 50% of mycelial growth) was determined to be approximately 0.1 ng/ml, indicating extreme sensitivity. nih.gov Electron microscopy has revealed that this compound causes severe morphological and ultrastructural damage to the mycelia of Phytophthora sojae. nih.gov Furthermore, in cucumber leaves infected with Pseudoperonospora cubensis, the inhibition of mycelial growth by this compound was associated with the encasement of haustoria with callose. plos.orgnih.gov

Table 1: Inhibitory Effect of this compound on Mycelial Growth of Various Oomycetes

| Oomycete Species | EC50 Value (mg/L) | Reference |

| Phytophthora cinnamomi | 0.0004 | apsnet.org |

| Phytophthora nicotianae | 0.001 | apsnet.org |

| Phytophthora agathidicida | 0.0001 | nih.gov |

| Phytophthora sojae | 0.000115 - 0.00443 | nih.gov |

Inhibition of Sporangium Production and Zoospore Release/Mobility/Encystment

This compound significantly disrupts the asexual reproduction of oomycetes. It has been shown to inhibit the production of sporangia, the structures that produce and release zoospores. plos.orgnih.govapsnet.org In P. nicotianae, this compound completely inhibited sporangial production at concentrations of 0.001 to 0.01 mg/ml. apsnet.org

Furthermore, the fungicide has a profound impact on zoospore release. plos.orgnih.govnih.gov In Pseudoperonospora cubensis, this compound demonstrated a strong inhibitory effect on the release of zoospores from sporangia in vitro. plos.org While it allows for the cleavage of zoospores within the sporangium, it suppresses their discharge. nih.gov This inhibition of zoospore release has also been observed in P. capsici. nih.gov

The mobility and subsequent germination of zoospores are also negatively affected. plos.org While the effect on zoospore motility is weaker than on germination, higher concentrations of this compound do reduce the time zoospores remain motile. nih.gov The compound is highly effective at inhibiting the germination of both zoospores and cystospores. plos.orgresearchgate.net

Table 2: Effect of this compound on Zoospore Release in Pseudoperonospora cubensis

| This compound Concentration (mg/L) | Mean Number of Motile Zoospores |

| 0 | 1400 ± 350 |

| 0.00001 | 5.5 ± 6.4 |

| 0.0001 | 1.5 ± 2.1 |

| 0.001 | 0.5 ± 0.7 |

| 0.01 | 0 |

| Data from Cohen, 2015 plos.org |

Effects on Oospore Production and Germination

The sexual reproductive stage of oomycetes, involving the production and germination of oospores, is also susceptible to this compound. Oospores are crucial survival structures for many Phytophthora species. nih.gov Research has shown that this compound inhibits the production of oospores. nih.gov For example, it is highly effective at preventing mycelial mats of P. nicotianae from producing these survival propagules. nih.gov

In addition to inhibiting production, this compound also prevents the germination of existing oospores. nih.gov In studies with Phytophthora agathidicida, concentrations as low as 0.1 µg/ml completely inhibited oospore germination. nih.govresearchgate.net Interestingly, while germination is blocked, the oospores may remain viable, indicating that this compound prevents the successful completion of the germination process rather than directly killing the dormant spore. nih.govresearchgate.net

Disruption of Cellular Ultrastructure and Plasma Membrane Integrity

This compound has been shown to induce significant damage to the cellular and subcellular structures of oomycete pathogens. nih.gov Electron microscopy studies on Phytophthora sojae revealed that treatment with this compound leads to severe morphological and ultrastructural abnormalities. nih.gov This includes damage to the cell membrane and cell wall, which in turn increases the pathogen's sensitivity to osmotic and cell wall stress. nih.gov

The disruption of the plasma membrane's integrity is a key aspect of this compound's fungicidal action. acs.org Studies on Peronophythora litchii have demonstrated that this compound compromises the plasma membrane, a finding supported by assays using SYTOX Green, a fluorescent dye that can only penetrate cells with damaged membranes. acs.orgresearchgate.net This disruption leads to the leakage of intracellular components, such as proteins and nucleic acids, ultimately contributing to cell death. mdpi.com The compromised membrane integrity is further evidenced by increased relative conductivity in treated fungal cells. mdpi.com

Observations of Alternaria alternata spores and mycelia treated with compounds that disrupt membrane integrity show distortion, shrinkage, and a shriveled appearance, indicating the critical role of the plasma membrane in maintaining cellular morphology. researchgate.net

Modulation of Lipid Homeostasis and Metabolism Disorders

This compound's primary mode of action involves the inhibition of an oxysterol-binding protein (OSBP) homologue. frac.infosyngenta-us.com OSBPs are crucial for lipid homeostasis, being involved in the transport of lipids between membranes, signal transduction, and the formation of complex lipids essential for cell survival. frac.inforesearchgate.netresearchgate.net By targeting OSBP, this compound disrupts these vital cellular processes. frac.info

Untargeted lipidomics studies on Phytophthora sojae have provided detailed insights into the lipid metabolism disorders induced by this compound. researchgate.netnih.govx-mol.com In these studies, significant changes were observed across several lipid categories, including glycerolipids, glycerophospholipids, and sphingolipids. researchgate.netnih.gov Specifically, ten lipid subclasses were found to be significantly up-regulated, including lysophosphatidylcholine (B164491) (LPC), lysophosphatidylethanolamine (LPE), phosphatidylcholine (PC), phosphatidylserine (B164497) (PS), ceramide (Cer), and triglyceride (TG). nih.gov Conversely, digalactosyldiacylglycerol (B1163852) was the only lipid subclass to be significantly down-regulated. nih.gov

These alterations in lipid profiles indicate a profound disruption of lipid metabolism, which is a core component of this compound's fungicidal effect. researchgate.netnih.gov The accumulation of certain lipids, such as ceramides (B1148491) and triglycerides, points to a significant metabolic disorder within the pathogen. nih.gov

**Table 1: Impact of this compound on Lipid Subclasses in *Phytophthora sojae***

| Lipid Subclass | Regulation |

|---|---|

| Lysophosphatidylcholine (LPC) | Up-regulated |

| Lysophosphatidylethanolamine (LPE) | Up-regulated |

| Phosphatidylcholine (PC) | Up-regulated |

| Phosphatidylserine (PS) | Up-regulated |

| Ceramide (Cer) | Up-regulated |

| Triglyceride (TG) | Up-regulated |

| (o-acyl)-1-hydroxy fatty acid | Up-regulated |

| Diglycosylceramide | Up-regulated |

| Sphingosine (So) | Up-regulated |

| Sitosterol ester | Up-regulated |

| Digalactosyldiacylglycerol | Down-regulated |

Data sourced from untargeted lipidomics studies. nih.gov

Induced Stress Responses and Autophagy Levels in Pathogens

Exposure to this compound induces various stress responses within pathogenic oomycetes. One notable response is the activation of plant disease resistance mechanisms, even against non-target pathogens. mdpi.com For instance, in Arabidopsis, this compound treatment led to enhanced callose deposition and hydrogen peroxide (H₂O₂) accumulation, which are hallmarks of plant defense responses. mdpi.comresearchgate.net This suggests that this compound can act as a chemical inducer of plant immunity. mdpi.com Furthermore, the expression of stress-responsive genes, including those related to the salicylic (B10762653) acid (SA) and jasmonic acid (JA) pathways, is upregulated in this compound-treated plants. mdpi.comresearchgate.net

At the cellular level of the pathogen, this compound treatment leads to increased levels of autophagy. acs.org Autophagy is a cellular process for degrading and recycling cellular components, which can be triggered by various stressors, including nutrient deprivation and oxidative stress. researchgate.netmdpi.comnih.gov The increased autophagy observed in Peronophythora litchii following this compound exposure is indicative of a significant cellular stress response, which ultimately contributes to the pathogen's demise. acs.org This is linked to the disruption of lipid metabolism, as autophagy plays a role in regulating intracellular lipid stores. researchgate.net

Comparative Analysis of this compound's Mode of Action with Established Fungicide Classes

This compound represents a unique mode of action, distinguishing it from many established fungicide classes. It is classified by the Fungicide Resistance Action Committee (FRAC) under Code 49, targeting lipid homeostasis and transfer/storage through the inhibition of an oxysterol-binding protein (OSBP) homologue. frac.info This single-site inhibitory action makes it distinct from other fungicide groups. frac.inforesearchgate.net

In comparison to other oomycete-specific fungicides, this compound's target is novel. For instance, mandipropamid (B155232), another effective oomycete fungicide, targets cellulose (B213188) synthase. researchgate.net Mefenoxam, a phenylamide fungicide, disrupts nucleic acid synthesis. apsnet.org Fluopicolide, belonging to the benzamide (B126) and pyridine (B92270) class, works by delocalizing spectrin-like proteins. apsnet.org The distinct molecular target of this compound means there is no cross-resistance with these other fungicide classes, making it a valuable tool for resistance management programs. syngenta-us.com

While this compound has a unique primary target, its downstream effects, such as membrane disruption, are shared with other antifungal compounds. mdpi.comnih.gov However, the initial trigger for these effects—the inhibition of OSBP—is a key differentiator. frac.info This novel mechanism provides an effective means of controlling oomycete pathogens that may have developed resistance to other fungicide classes. apsnet.org

Table 2: Comparison of Fungicide Modes of Action

| Fungicide | FRAC Group | Mode of Action | Primary Target |

|---|---|---|---|

| This compound | 49 | Lipid homeostasis and transfer/storage inhibition | Oxysterol-binding protein (OSBP) homologue |

| Mandipropamid | 40 | Carboxylic Acid Amides (CAA) | Cellulose synthase |

| Mefenoxam | 4 | Phenylamides (PA) | RNA polymerase I |

| Fluopicolide | 43 | Benzamides and Pyridines | Delocalization of spectrin-like proteins |

Information compiled from various sources. frac.inforesearchgate.netapsnet.orgapsnet.org

Spectrum of Efficacy and Pathogen Susceptibility to Oxathiapiprolin

Efficacy Against Key Oomycete Pathogens of Agricultural Importance

Research has consistently shown that oxathiapiprolin is effective at very low concentrations against major oomycete pathogens that threaten global food security. It acts on a novel fungal target, an oxysterol binding protein (OSBP), which contributes to its high potency. researchgate.net

This compound provides excellent control against Phytophthora infestans, the causal agent of late blight in potatoes and tomatoes. biu.ac.il Studies have demonstrated its high efficacy in both preventive and curative applications. plos.org In vivo sensitivity tests on 106 isolates of the pathogen showed minimal inhibitory concentration (MIC) values ranging from 0.0001–0.1 ppm for preventive use and 0.01–10 ppm for curative applications. plos.org The compound is effective against strains of P. infestans that are insensitive to other fungicides like mefenoxam. plos.orgnih.gov

Field trials have consistently shown that this compound-based products provide superior control of late blight epidemics compared to other fungicides. biu.ac.ilnih.gov Even a single early-season application can offer prolonged, systemic protection against the disease. biu.ac.ilplos.org Laboratory studies have determined half-maximal effective concentration (EC50) values for European isolates to be between 0.001 and 0.03 mg L⁻¹. researchgate.net

| Parameter | Value | Application Type |

|---|---|---|

| EC50 Range | 0.001 - 0.03 mg L⁻¹ | In Vitro |

| MIC Range | 0.0001 - 0.1 ppm | Preventive |

| MIC Range | 0.01 - 10 ppm | Curative |

This compound is highly active against Plasmopara viticola, the pathogen responsible for grapevine downy mildew. nih.govresearchgate.net Studies on European isolates have shown EC50 values ranging from 0.001 to 0.0264 mg L⁻¹. researchgate.net An extensive survey of 29 Italian P. viticola populations found substantial inhibitory activity in 27 of them, with EC50 values ranging from less than 4 x 10⁻⁵ mg L⁻¹ to over 4 x 10⁻¹ mg L⁻¹, with an average of 3.2 x 10⁻² mg L⁻¹. nih.gov This demonstrates a strong intrinsic activity against the pathogen, although sensitivity can vary among different populations. nih.govresearchgate.net

| Study Population | EC50 Range (mg L⁻¹) |

|---|---|

| European Isolates researchgate.net | 0.001 - 0.0264 |

| Italian Populations nih.gov | <4 x 10⁻⁵ to >4 x 10⁻¹ |

This compound exhibits remarkable activity against Pseudoperonospora cubensis, affecting all stages of the pathogen's asexual life cycle. plos.orgbiu.ac.il It effectively inhibits zoospore release, cystospore germination, lesion formation and expansion, and the production of sporangiophores and sporangia. plos.orgnih.gov In preventive applications on melon leaf discs, concentrations of 0.01 mg/l resulted in 0% infected area, compared to 97.8% in untreated controls. plos.org Studies have recorded EC50 values for inhibiting mycelial development and sporangial production at 3.10 × 10⁻⁴ µg mL⁻¹ and 5.17 × 10⁻⁴ µg mL⁻¹, respectively. nih.gov

When applied preventively in field settings, this compound-based fungicides significantly inhibit downy mildew development, with disease levels as low as 0.4% compared to 86.7% for a fungicide like mandipropamid (B155232). nih.gov Even when applied post-infection, it significantly suppresses disease development and has a notable effect on lesion growth and sporangia production. nih.govapsnet.org

| Concentration (mg/L) | Mean Infected Area (%) |

|---|---|

| 0 (Control) | 97.8 |

| 0.0001 | 4.4 |

| 0.001 | 2.2 |

| 0.01 | 0 |

| 0.1 | 0 |

| 1 | 0 |

Phytophthora capsici, a destructive pathogen of peppers and other vegetables, is highly susceptible to this compound. nih.govfrontiersin.org A baseline sensitivity study of 175 isolates determined a mean EC50 value of 5.61 × 10⁻⁴ µg/mL for inhibiting mycelial growth. frontiersin.org Research on the effects on different asexual life stages of P. capsici showed average EC50 values of 0.001 µg mL⁻¹ for mycelial growth, 0.0003 µg mL⁻¹ for sporangium formation, and 0.54 µg mL⁻¹ for zoospore germination. fao.org Another study involving 87 isolates found an average EC50 of 0.00038 µg/ml, with a range of 0.00017 to 0.00081 µg/ml. apsnet.orgapsnet.org These low values indicate that the asexual life stages of P. capsici are highly sensitive to the compound. fao.org

| Inhibited Stage | Mean EC50 Value (µg/mL) | Reference |

|---|---|---|

| Mycelial Growth | 0.000561 | frontiersin.org |

| Mycelial Growth | 0.001 | fao.org |

| Sporangium Formation | 0.0003 | fao.org |

| Zoospore Germination | 0.54 | fao.org |

This compound is highly effective in controlling sunflower downy mildew, caused by Plasmopara halstedii, particularly when applied as a seed treatment. plos.orgnih.govapsnet.org In vitro assays have shown it strongly suppresses zoospore release and cystospore germination at extremely low concentrations, preventing infection via the roots and enabling healthy plant emergence. plos.orgcorteva.com It prevents zoospore discharge from sporangia and inhibits cystospore germination at a concentration of 0.0001 ppm. plos.org Field trials conducted over several years demonstrated that seed treated with this compound had significantly lower downy mildew incidence compared to both non-treated seeds and seeds treated with other commercially available fungicides. nih.govapsnet.org

This compound's spectrum of efficacy includes other significant Phytophthora species. nih.gov It has been reported to be highly active against Phytophthora nicotianae, the cause of black shank in tobacco. plos.orgnih.gov

Furthermore, it shows exceptional potency against Phytophthora agathidicida, the pathogen causing fatal kauri dieback disease in New Zealand. nih.govnih.gov In vitro studies found the EC50 for inhibiting mycelial growth of P. agathidicida to be approximately 0.1 ng/mL, which is 5- to 10-fold more sensitive than species like P. capsici and P. nicotianae. nih.gov this compound was also highly effective at inhibiting zoospore germination (EC50 = 2–9 ng/mL) and completely inhibited oospore germination at 100 ng/mL. nih.govnih.gov

| Inhibited Stage | EC50 or Inhibitory Concentration |

|---|---|

| Mycelial Growth | ~0.1 ng/mL (EC50) |

| Zoospore Germination | 2 - 9 ng/mL (EC50) |

| Oospore Germination | 100 ng/mL (Complete Inhibition) |

Evaluation of Efficacy Across Diverse Host-Pathogen Systems

This compound demonstrates exceptional activity against a wide array of plant-pathogenic oomycetes, which are responsible for devastating diseases in numerous economically important crops. researchgate.netapsnet.org Its efficacy has been documented across various host-pathogen systems, showing potent inhibition of pathogens such as Phytophthora and downy mildew species. apsnet.orgplos.org The compound is effective against diseases caused by Phytophthora species, various downy mildews, and Pythium ultimum. apsnet.org However, it is notably not active against all Pythium species. researchgate.netplos.org

Research has confirmed its high intrinsic activity against oomycetes like Phytophthora capsici, the cause of Phytophthora blight on vegetables, and Phytophthora nicotianae, which causes black shank in tobacco. fao.orgapsnet.org Studies have shown it provides excellent control of late blight in tomato and potato, caused by Phytophthora infestans. plos.orgnih.govnih.gov Its effectiveness extends to soybean root rot caused by Phytophthora sojae and kauri dieback disease caused by Phytophthora agathidicida. biorxiv.orgnih.govnih.gov Furthermore, this compound is highly active against cucurbit downy mildew, caused by Pseudoperonospora cubensis, and basil downy mildew, caused by Peronospora belbahrii. nih.govbiu.ac.ilresearchgate.net The spectrum of activity also includes pathogens such as Peronophythora litchii and Plasmopara viticola. researchgate.netnih.gov

The following table summarizes the demonstrated efficacy of this compound against a selection of key oomycete pathogens and the diseases they cause.

Table 1: Efficacy of this compound in Various Host-Pathogen Systems

| Pathogen | Host Crop(s) | Disease |

|---|---|---|

| Phytophthora agathidicida | Kauri trees | Kauri Dieback |

| Phytophthora capsici | Peppers, Vegetables | Phytophthora Blight |

| Phytophthora infestans | Tomato, Potato | Late Blight |

| Phytophthora nicotianae | Tobacco | Black Shank |

| Phytophthora sojae | Soybean | Phytophthora Root Rot |

| Pseudoperonospora cubensis | Cucurbits (e.g., Cucumber) | Downy Mildew |

| Peronospora belbahrii | Basil | Downy Mildew |

| Plasmopara viticola | Grapes | Downy Mildew |

| Pythium ultimum | Various | Damping-off, Root Rot |

Methodologies for Assessing Fungicidal Potency (e.g., EC50 determination)

The fungicidal potency of this compound is commonly quantified using in vitro and in vivo bioassays to determine the concentration required to inhibit pathogen growth or development by 50%, known as the half-maximal effective concentration (EC50). biorxiv.orgfrontiersin.org A standard methodology involves mycelial growth assays on amended agar (B569324) media. core.ac.uk In this method, the pathogen is cultured on a growth medium (like PDA) containing serial dilutions of this compound. core.ac.uk After a set incubation period, the diameter of the fungal colony is measured, and the EC50 value is calculated based on the inhibition of growth compared to a fungicide-free control. core.ac.uk

Similar methodologies are applied to assess the impact on other life cycle stages. For instance, the EC50 for inhibiting sporangium formation is determined by treating pathogen cultures and counting the sporangia produced. fao.org To measure the effect on zoospore germination, zoospores are exposed to various concentrations of the fungicide, and the percentage of germinated spores is assessed after incubation. fao.orgbiorxiv.org These laboratory-based assessments of intrinsic toxicity are crucial for establishing baseline sensitivity in pathogen populations and for comparing the activity of different fungicides. apsnet.orgfrontiersin.org

The extremely high potency of this compound is reflected in its remarkably low EC50 values against sensitive pathogens. For example, the mean EC50 value for mycelial growth inhibition across 175 isolates of P. capsici was found to be 5.61 × 10⁻⁴ µg/mL. frontiersin.org For P. agathidicida, the EC50 for inhibiting mycelial growth was determined to be approximately 0.1 ng/mL (or 1 x 10⁻⁴ µg/mL). biorxiv.orgnih.gov The compound is also highly effective against other developmental stages, though EC50 values can vary. In one study with 25 isolates of P. capsici, the average EC50 values for inhibiting mycelial growth, sporangium formation, and zoospore germination were 0.001, 0.0003, and 0.54 µg/mL, respectively. fao.org

Table 2: EC50 Values of this compound against Various Oomycete Pathogens and Life Stages

| Pathogen | Life Stage | Average EC50 Value (µg/mL) |

|---|---|---|

| Phytophthora capsici | Mycelial Growth | 0.000561 frontiersin.org |

| Phytophthora capsici | Mycelial Growth | 0.001 fao.org |

| Phytophthora capsici | Sporangium Formation | 0.0003 fao.org |

| Phytophthora capsici | Zoospore Germination | 0.54 fao.org |

| Phytophthora agathidicida | Mycelial Growth | 0.0001 biorxiv.orgnih.gov |

| Phytophthora agathidicida | Zoospore Germination | 0.002 - 0.009 biorxiv.orgnih.gov |

| Phytophthora sojae | Mycelial Growth | 0.000115 - 0.00443 nih.gov |

| Pseudoperonospora cubensis | Mycelial Development | 0.00031 nih.gov |

| Pseudoperonospora cubensis | Sporangial Production | 0.000517 nih.gov |

Impact on Different Pathogen Life Cycle Stages (e.g., preventive vs. curative activity)

This compound exhibits inhibitory activity against all stages of the asexual life cycle of oomycete pathogens. researchgate.netbiu.ac.ilnih.gov Its comprehensive impact includes the inhibition of zoospore release, motility, and germination; direct sporangial germination; mycelial growth; and the formation of lesions and spores. researchgate.netnih.govnih.gov For Pseudoperonospora cubensis, it has been shown to inhibit zoospore release, cystospore germination, lesion formation and expansion, as well as sporangiophore development and sporangial production. researchgate.netnih.gov Similarly, against Phytophthora capsici and Phytophthora sojae, it effectively inhibits mycelial growth, sporangium formation, and zoospore release. fao.orgnih.govnih.gov The compound also demonstrates a profound effect on the reproductive stages, completely inhibiting oospore germination in P. agathidicida at concentrations as low as 0.1 µg/mL. biorxiv.orgnih.gov

This multi-stage activity results in both excellent preventative (protective) and curative (post-infection) efficacy. researchgate.netnih.govresearchgate.net

Preventive Activity: When applied before pathogen inoculation, this compound is highly effective. apsnet.org It prevents infection by inhibiting the initial stages of the pathogen's life cycle, such as zoospore release and germination. nih.govnih.gov In studies on cucumber downy mildew and tomato late blight, preventive treatments almost completely inhibited disease development. apsnet.orgnih.gov Detached leaf assays with P. agathidicida showed that pretreatment with low concentrations of this compound delayed the onset of infection. nih.gov

Curative Activity: this compound also demonstrates curative or post-infection activity by stopping the growth of mycelium within host tissue. nih.gov It can halt the development of established infections, restrict lesion size, and inhibit further spore production. nih.govnih.gov For example, when applied one or two days after inoculation with P. cubensis, it resulted in the development of small, restricted lesions with no sporulation. researchgate.netnih.gov However, its efficacy is generally greater when used as a protectant. researchgate.net Studies on P. infestans showed that the minimal inhibitory concentration was 100 to 1000 times higher in curative applications compared to preventive ones. plos.orgnih.gov Similarly, while this compound showed both protective and curative action against P. capsici, the protective activity was greater. researchgate.net

The compound's ability to act at multiple points in the pathogen life cycle, combined with its systemic movement in plants, contributes to its robust performance as both a preventative and curative agent. nih.govnih.govnih.gov

Molecular Basis and Management of Fungicide Resistance to Oxathiapiprolin

Mechanisms of Resistance Development in Target Pathogens

Resistance to oxathiapiprolin is primarily associated with specific genetic modifications in the target protein, the oxysterol-binding protein (OSBP). However, other potential mechanisms are also under investigation.

Identification of Point Mutations in Oxysterol Binding Protein (OSBP) Genes

The principal mechanism of resistance to this compound involves point mutations in the gene encoding the oxysterol-binding protein (OSBP), which is the direct target of the fungicide. au.dkfrontiersin.org These mutations lead to amino acid substitutions in the protein, reducing its binding affinity for this compound and thereby diminishing the fungicide's inhibitory effect.

Laboratory mutagenesis studies and the analysis of resistant field isolates have identified several key mutations in the OSBP gene of various oomycete pathogens, including Phytophthora species and Plasmopara viticola. slu.senih.gov Commonly reported substitutions include S768Y, G770V, G839W, and N837L. slu.se For instance, in Phytophthora capsici, mutations such as G770V and G839W have been confirmed to confer high levels of resistance. nih.gov Similarly, the N837I mutation has been linked to resistance in Italian populations of Plasmopara viticola. apsnet.org

A study on Phytophthora sojae using CRISPR-Cas9 gene editing technology systematically evaluated the impact of 16 different mutations in the PsORP1 gene. escholarship.org This research confirmed that mutations like L733W, S768F, S768Y, N837Y, N837F, P861H, L863W, and I877Y result in high resistance to this compound. escholarship.org In contrast, other mutations such as S768K, S768I, G770L, G770P, G770A, ΔG818/F819, N837I, and I877F were associated with lower levels of resistance. escholarship.org

The following table summarizes some of the key point mutations in the OSBP gene and their associated resistance levels in different pathogens.

| Pathogen | Mutation | Resistance Level | Reference |

| Phytophthora capsici | G770V | High | nih.gov |

| Phytophthora capsici | G839W | High | nih.gov |

| Phytophthora capsici | G769W | High | mcmaster.ca |

| Phytophthora sojae | S768Y | High | escholarship.org |

| Phytophthora sojae | G770V | Low | escholarship.org |

| Phytophthora sojae | G839W | High | escholarship.org |

| Phytophthora sojae | N837Y | High | escholarship.org |

| Plasmopara viticola | N837I | High | apsnet.orgdntb.gov.ua |

| Plasmopara viticola | L863W | High | slu.se |

| Phytophthora infestans | N837L | High | researchgate.net |

Fitness of Resistant Isolates and Potential for Cross-Resistance

The fitness of resistant isolates, which encompasses their ability to survive, infect, and reproduce in the absence of the fungicide, is a critical factor in determining their persistence and spread in pathogen populations. Studies have shown variable fitness costs associated with this compound resistance mutations.

In some cases, resistant mutants exhibit reduced fitness compared to their sensitive counterparts. For example, some laboratory-generated resistant mutants of Phytophthora capsici displayed lower fitness. researchgate.net Similarly, certain transformants of Phytophthora sojae with resistance mutations showed decreased production of sporangia and zoospores. escholarship.org However, other studies have identified resistant isolates with fitness levels comparable to or even greater than wild-type isolates. ajol.info For instance, some this compound-resistant mutants of P. capsici showed similar or better pathogenicity and survival rates. mcmaster.ca In P. sojae, highly resistant transformants demonstrated enhanced or similar pathogenicity and oospore production. escholarship.org The absence of a significant fitness penalty in some field isolates of Phytophthora colocasiae with the G699V mutation suggests they can persist in the population even without selection pressure. biorxiv.org

Cross-resistance studies have investigated whether resistance to this compound confers resistance to other fungicides. Due to their structural similarities, there is evidence of cross-resistance between this compound and other piperidinyl thiazole (B1198619) isoxazoline (B3343090) fungicides. researchgate.netapsnet.org However, research on P. capsici mutants has indicated no cross-resistance with fungicides from other chemical classes, suggesting that the resistance mechanism is specific to the OSBP target site. frontiersin.org

Genetic and Molecular Characterization of Resistant Isolates

The effective management of this compound resistance relies on the ability to detect and monitor resistant isolates within pathogen populations. This involves both characterizing their resistance levels (phenotyping) and identifying the underlying genetic mutations (genotyping).

Genotyping and Phenotyping Approaches for Resistance Detection

A variety of methods are employed to detect and characterize this compound resistance.

Phenotyping approaches directly measure the sensitivity of a fungal isolate to the fungicide. These methods are crucial for establishing baseline sensitivity in a population and for confirming resistance. Common techniques include:

Leaf Disc Assays: This method involves applying the fungicide at various concentrations to leaf discs, which are then inoculated with the pathogen. The level of disease development is assessed to determine the effective concentration (EC50) value. plos.org

In Vitro Growth Assays: The pathogen is grown on a culture medium amended with different concentrations of this compound. The inhibition of mycelial growth is measured to calculate the EC50 value. mcmaster.ca

Genotyping approaches identify the specific genetic mutations responsible for resistance. These methods are often faster and more specific than phenotyping, especially when the resistance-conferring mutations are known. Key genotyping techniques include:

DNA Sequencing: Direct sequencing of the OSBP gene is the most definitive method for identifying known and novel point mutations. researchgate.net

Allele-Specific PCR (AS-PCR): This technique uses primers designed to specifically amplify the mutated allele, allowing for rapid detection of known resistance mutations. mcmaster.ca

Cleaved Amplified Polymorphic Sequences (CAPS): This method involves digesting a PCR-amplified fragment of the OSBP gene with a restriction enzyme that recognizes a site created or eliminated by the mutation. mcmaster.ca

Next-Generation Sequencing (NGS): Technologies like long-read PCR amplicon sequencing can be used to detect and quantify resistance variants with high precision in pathogen populations. mdpi.com

Population Dynamics and Spread of this compound Resistance

Monitoring the frequency and spread of resistant isolates in the field is essential for resistance management. Studies have documented the emergence and spread of this compound resistance in various regions.

For example, isolates of Plasmopara viticola and Phytophthora infestans with reduced sensitivity to this compound have been detected in European field trial sites where the fungicide was used repeatedly over several years. slu.seajol.info In some Italian vineyards, the N837I mutation in P. viticola has been associated with the development of resistance. apsnet.orgdntb.gov.ua The detection of resistant isolates in field populations highlights the selection pressure exerted by the fungicide and the importance of implementing anti-resistance strategies. slu.se

The dynamics of resistance can be influenced by the fitness of the resistant strains. If resistant isolates have no significant fitness cost, they can persist and even increase in frequency within the pathogen population, even in the absence of the fungicide. ajol.infobiorxiv.org The movement of infected plant material and the dispersal of spores can also contribute to the spread of resistant genotypes over large geographical areas. Therefore, understanding the population structure and gene flow of the pathogen is crucial for predicting and managing the spread of resistance.

Resistance Management Strategies and Their Scientific Rationale in Research

This compound's high intrinsic activity and single-site mode of action necessitate proactive resistance management to ensure its long-term efficacy against oomycete pathogens. apsnet.org Research has focused on developing and validating strategies that prevent or delay the selection of resistant pathogen populations. The risk of resistance development is considered moderate to high, as resistant mutants have been readily obtained in laboratory settings. researchgate.netnih.govapsnet.orgfrac.info Consequently, a cornerstone of its use is the implementation of robust anti-resistance programs. apsnet.org

Integration of this compound into Antiresistance Programs (e.g., FRAC guidelines)

The Fungicide Resistance Action Committee (FRAC) has classified this compound into its own unique group, FRAC Code 49, signifying its novel mode of action targeting an oxysterol-binding protein (OSBP) homologue. frac.infosyngenta-us.com This classification is critical for designing effective rotation and mixture programs. A FRAC OSBPI Working Group was established in 2015 to create specific resistance management recommendations for this compound and the cross-resistant compound fluoxapiprolin. frac.info

The core principle of these guidelines is to minimize the selection pressure exerted by this compound on pathogen populations. Key recommendations include:

Preventative Applications: this compound should only be applied preventatively, before the onset of disease symptoms. frac.infocabidigitallibrary.org Its curative capabilities should not be relied upon for disease control after infection has established. cabidigitallibrary.org

Use in Mixtures: It is mandatory to apply this compound in mixtures with effective fungicides from different FRAC groups. frac.infocabidigitallibrary.org The mixing partner must provide effective control of the target pathogen on its own. frac.info

Limiting Applications: The number of applications is strictly limited. Foliar use of this compound products should not exceed 33% of the total fungicide applications for oomycete control, with a maximum of four applications per crop per season, whichever is more restrictive. frac.infocorteva.co.uk If fewer than three total fungicide applications are made, only one application of an this compound-containing product is permitted. frac.info

Application Blocks and Rotations: Consecutive applications of this compound are restricted. For instance, in potato cultivation, no more than three sequential applications are allowed before rotating to a fungicide with a different mode of action. corteva.co.uk For grapes, consecutive applications are not permitted at all. frac.info

These guidelines are scientifically rationalized to reduce the probability of selecting for resistant individuals. By always co-applying this compound with another effective mode of action, the chance of a pathogen surviving that is resistant to both fungicides simultaneously is significantly reduced. Limiting the total number of exposures and enforcing rotations further decreases the cumulative selection pressure over a growing season. syngenta-us.com

Table 1: FRAC Recommendations for this compound Use in Specific Crops

| Crop | Recommendation | Source(s) |

| Grapes | - Make no consecutive applications.- No more than two (2) applications per season.- If four or fewer total applications are made for downy mildew, only one (1) application of an OSBPI fungicide is permitted. | frac.info |

| Potatoes | - Make no more than three (3) consecutive applications.- Make no more than three (3) total applications per season if more than 10 total blight applications are made.- Make no more than two (2) applications if 6-10 total blight applications are made.- Make only one (1) application if 5 or fewer total blight applications are made.- In areas with known resistance, a maximum of two (2) applications per season is recommended. | frac.info |

| All Other Crops | - No more than two (2) foliar applications per crop for soil-borne pathogen control.- No more than two (2) sequential applications before rotating to a different mode of action.- Maximum of four (4) applications per crop, not to exceed 33% of the total oomycete fungicide applications. | frac.infocorteva.co.uk |

Efficacy of Mixtures and Rotations with Fungicides of Different Modes of Action

The scientific rationale for using this compound in mixtures and rotations is to combat the development of resistance and enhance disease control, particularly against challenging pathogen populations. syngenta-us.comsemanticscholar.org Research has consistently shown that pre-packed mixtures or tank mixes of this compound with fungicides having different modes of action are highly effective. nih.govplos.org

Studies on Phytophthora infestans in tomato demonstrated that mixtures of this compound with fungicides like mefenoxam, mandipropamid (B155232), chlorothalonil (B1668833), and azoxystrobin (B1666510) performed better than the partner fungicides used alone. nih.govplos.org Notably, an this compound and mefenoxam mixture (OXPT+MFX) showed superior preventive, curative, translaminar, and systemic efficacy, even against mefenoxam-insensitive P. infestans strains. nih.govnih.gov This suggests a synergistic interaction that not only improves control but also helps manage existing resistance to other fungicides. nih.gov The deployment of such mixtures is seen as a key strategy to delay the buildup of this compound-resistant subpopulations. nih.govplos.org

Similarly, in potatoes, mixtures of this compound with partners such as mefenoxam or mandipropamid were more effective than those with chlorothalonil or azoxystrobin at certain doses. colab.ws A mixture with benthiavalicarb (B1259727), another systemic fungicide, was shown to provide excellent systemic control of late blight when applied to the soil and offers mutual protection against resistance development for both active ingredients. plos.orgplos.org

Rotation is another critical tactic. purdue.edu A typical program involves alternating or rotating this compound (FRAC Code 49) with fungicides from different groups, such as those in FRAC Code 40 (e.g., dimethomorph, mandipropamid), FRAC Code M (e.g., mancozeb (B1675947), chlorothalonil), FRAC Code 4 (phenylamides like mefenoxam), or FRAC Code 21 (e.g., cyazofamid). purdue.edubasf.us The principle is to avoid repeated selection pressure from the same mode of action. purdue.edu

Table 2: Efficacy of this compound Mixtures in Research Studies

| Pathogen | Host Crop | Mixture Partner(s) | Key Finding | Source(s) |

| Phytophthora infestans (mefenoxam-insensitive) | Tomato | Mefenoxam (MFX), Mandipropamid (MPD), Azoxystrobin (AZ), Chlorothalonil (CHT) | Mixtures performed better than partner fungicides alone. OXPT+MFX was superior, showing the highest preventive and curative efficacy. | nih.govplos.orgnih.gov |

| Plasmopara viticola | Grapevine | Folpet (B141853) | The co-pack of this compound and folpet provided 97.7-98.6% efficacy, comparable to standard fungicides. | semanticscholar.org |

| Phytophthora infestans | Potato | Benthiavalicarb | A single soil application of the mixture provided prolonged systemic protection against late blight. | plos.org |

| Pseudoperonospora cubensis | Cucumber | Benthiavalicarb | A single root application of the mixture provided prolonged systemic protection against downy mildew. | plos.org |

| Phytophthora infestans | Potato | Mefenoxam, Mandipropamid, Chlorothalonil, Azoxystrobin | At recommended doses, mixtures with mefenoxam or mandipropamid were more effective than those with chlorothalonil or azoxystrobin. | colab.ws |

Development and Validation of Diagnostic Tools for Rapid Resistance Detection (e.g., AS-PCR, CAPs, CRISPR/Cas9)

The ability to rapidly detect resistant individuals in a pathogen population is crucial for effective resistance management. It allows for timely adjustments to control strategies before widespread field failures occur. Research has led to the development of several molecular diagnostic tools to identify the genetic mutations conferring resistance to this compound.

Allele-Specific PCR (AS-PCR) and Cleaved Amplified Polymorphic Sequences (CAPS): Following the discovery that a point mutation (G769W) in the PcORP1 gene confers resistance in Phytophthora capsici, researchers developed rapid diagnostic tests to detect this specific mutation. researchgate.netnih.govnih.govfrontiersin.org

AS-PCR: This method uses primers specifically designed to amplify DNA only if the resistance-conferring mutation is present. nih.govfrontiersin.org Researchers designed an allele-specific primer set where a mismatch was introduced at the 3'-end to enhance specificity for the single nucleotide change (G to T) responsible for the G769W substitution. nih.govfrontiersin.org

CAPS: This technique, also known as PCR-RFLP, involves amplifying a fragment of the target gene and then digesting it with a specific restriction enzyme. nih.govapsnet.org The point mutation associated with resistance can create or destroy a restriction site. For the G769W mutation in P. capsici, the change from G to T creates a recognition site for the restriction enzyme PflMI. nih.govfrontiersin.org When the PCR product from a resistant isolate is treated with this enzyme, it is cut into specific fragments, while the product from a sensitive isolate remains uncut. This difference is easily visualized on an agarose (B213101) gel. nih.gov

Both AS-PCR and CAPS have been validated as effective, specific, and much quicker than traditional bioassays, allowing for the detection of resistance from diseased tissue in as little as five hours. nih.govfrontiersin.org

CRISPR/Cas9: The clustered regularly interspaced short palindromic repeats (CRISPR) and CRISPR-associated protein 9 (Cas9) system has emerged as a powerful gene-editing tool. apsnet.orgfrontiersin.org In the context of this compound resistance, CRISPR/Cas9 has been instrumental in validating the function of specific mutations. Researchers have used this system to precisely introduce point mutations, such as G770V and G839W, into the ORP1 gene of sensitive strains of P. capsici and P. sojae. apsnet.orgnih.gov The resulting transformants showed high levels of resistance to this compound, definitively confirming that these specific mutations are responsible for the resistance phenotype. apsnet.orgnih.govmdpi.com

Furthermore, the this compound resistance gene itself (PcMuORP1) has been repurposed as a novel and highly efficient selectable marker for genetic transformation and gene editing in Phytophthora species. frontiersin.org This accelerates functional genomics research in these important pathogens. frontiersin.org

Table 3: Molecular Tools for this compound Resistance Research

| Tool | Application in this compound Research | Pathogen Example | Key Finding | Source(s) |

| AS-PCR | Rapid detection of resistance-conferring point mutations. | Phytophthora capsici | Specifically designed primers can detect the G769W mutation, enabling rapid screening of field isolates. | nih.govfrontiersin.org |

| CAPS (PCR-RFLP) | Rapid detection of point mutations that alter restriction enzyme sites. | Phytophthora capsici | The G769W mutation creates a PflMI restriction site, allowing for simple and reliable differentiation between sensitive and resistant isolates. | nih.govfrontiersin.orgapsnet.org |

| CRISPR/Cas9 | Functional validation of resistance mutations; gene editing. | Phytophthora capsici, P. sojae | Used to introduce specific point mutations (e.g., G770V, G839W) into the target gene (ORP1), confirming their direct role in conferring high levels of resistance. | apsnet.orgnih.govmdpi.comfrontiersin.org |

Environmental Fate and Ecological Implications of Oxathiapiprolin in Agroecosystems

Degradation Pathways of Oxathiapiprolin in Environmental Matrices

The breakdown of this compound in the environment occurs through various physical and biological processes, leading to the formation of several metabolites.

Photolytic Degradation Processes

Photolytic degradation, or the breakdown of a chemical by light, plays a role in the dissipation of this compound. researchgate.netslideshare.netnih.gov In aqueous solutions, this compound degrades when exposed to simulated sunlight. apvma.gov.au The half-life for aqueous photolysis in a sterile pH 7 buffer was determined to be 15.4 days under continuous irradiation. apvma.gov.au In this process, a major degradation product, IN-P3X26, was formed. apvma.gov.aupublications.gc.ca This metabolite further degrades into minor metabolites IN-RSA90 and subsequently IN-RLD51. apvma.gov.au In sterile natural water, the photolytic half-life was slightly longer at 20.2 days. apvma.gov.au

On soil surfaces, photolysis also contributes to degradation, although it is not considered a primary pathway under field conditions. apvma.gov.au When treated soil was irradiated, this compound had dissipation time (DT50) values of 28.2 days in moist soil and 36.3 days in dry soil. apvma.gov.au The metabolites formed during soil photolysis, including IN-E8S72, IN-RDT31, and IN-RAB06, are also known aerobic soil metabolites, suggesting overlapping degradation pathways. apvma.gov.au

Microbial Degradation and Biotransformation in Soil and Water

Microbial activity is a primary driver of this compound degradation in both soil and aquatic environments. publications.gc.caregulations.gov In aerobic soil metabolism studies, the half-life (DT50) of this compound ranged from 16 to 162 days at 20°C across five different soil types. apvma.gov.au This degradation leads to the formation of several major metabolites, including IN-RDT31, IN-RAB06, IN-QPS10, and IN-E8S72, which eventually break down into carbon dioxide and non-extractable residues. apvma.gov.au The degradation pathways involve cleavage of the pyrazole (B372694) ring and hydroxylation followed by oxidation. fao.org

In anaerobic aquatic systems, this compound also undergoes microbial degradation. The DT50 values for this compound in the water phase of anaerobic sediment systems ranged from 14.6 to 33.0 days. apvma.gov.au In the sediment itself, degradation was slower, with DT50 values ranging from 110 to 240 days. apvma.gov.au For the total system, the DT50 values were between 44.8 and 56.4 days. apvma.gov.au

Recent research has also explored the impact of this compound on soil fungal communities. researchgate.netnih.govfao.org Studies have shown that this compound can alter the structure of these communities, with Ascomycota and Mortierellomycota being the most affected phyla. researchgate.netnih.gov

Hydrolysis and Formation of Environmental Metabolites/Degradates

Hydrolysis, the chemical breakdown of a compound due to reaction with water, is not a significant degradation pathway for this compound. fao.orgapvma.gov.aumda.state.mn.us Studies have shown that this compound is stable to hydrolysis in sterile buffer solutions at pH 4, 7, and 9, even at an elevated temperature of 50°C. fao.orgapvma.gov.au

Despite its stability to hydrolysis, a number of environmental metabolites and degradates of this compound have been identified through other degradation processes.

Table 1: Major Environmental Metabolites of this compound

| Metabolite Code | Formation Pathway(s) | Environmental Matrix |

|---|---|---|

| IN-P3X26 | Aqueous Photolysis | Water |

| IN-E8S72 | Soil Photolysis, Aerobic Soil Metabolism | Soil |

| IN-RDT31 | Soil Photolysis, Aerobic Soil Metabolism | Soil |

| IN-RAB06 | Soil Photolysis, Aerobic Soil Metabolism | Soil |

| IN-QPS10 | Aerobic Soil Metabolism | Soil |

| IN-RSA90 | Aqueous Photolysis (from IN-P3X26) | Water |

| IN-RLD51 | Aqueous Photolysis (from IN-RSA90) | Water |

| IN-RYJ52 | Anaerobic Aquatic Metabolism | Water/Sediment |

| IN-S2K66 | Anaerobic Aquatic Metabolism | Water/Sediment |

| IN-Q7D41 | Anaerobic Aquatic Metabolism | Water/Sediment |

| IN-QFD61 | Anaerobic Aquatic Metabolism | Water/Sediment |

| IN-S2K67 | Anaerobic Aquatic Metabolism | Water/Sediment |

| IN-RSE01 | Anaerobic Aquatic Metabolism | Water/Sediment |

Mobility and Persistence of this compound and its Metabolites in Soil and Water

The mobility of this compound in soil is considered to be low to moderate. mda.state.mn.us This is due to its strong adsorption to soil particles, with soil organic carbon partition coefficient (Koc) values ranging from 4,541 to 19,214 mL/g. apvma.gov.au Field dissipation studies conducted across Europe and North America confirmed that this compound and its metabolites are generally confined to the upper soil layer (0-15 cm), with very little movement to deeper soil depths. apvma.gov.au

This compound exhibits persistence in the environment. Field dissipation trials have shown DT50 values ranging from 3.9 to 205.3 days, indicating that its persistence can vary from low to high depending on environmental conditions. apvma.gov.au In aerobic soil, it is considered moderately persistent, with half-lives of 59 to 217 days. mda.state.mn.us However, it is highly persistent under anaerobic conditions, with a half-life of 1,505 days. mda.state.mn.us Its persistence in water is also high, with a reported half-life of 2,920 days, suggesting that it can persist in surface water following runoff and erosion. mda.state.mn.us While its mobility is limited, its persistence raises the potential for it to reach and persist in groundwater over time. mda.state.mn.us

Influence of Environmental Factors (e.g., soil type, temperature, moisture) on Dissipation

The rate at which this compound dissipates in the environment is influenced by several factors. Laboratory studies have shown a range of degradation rates in different soil types, though no direct correlation was found between the degradation rate and soil pH. apvma.gov.au Soil moisture content does affect photolytic degradation, with dissipation being faster in moist soil compared to dry soil. apvma.gov.au

Field studies have demonstrated that the half-life of this compound can vary significantly depending on the geographic location and its associated environmental conditions. For example, dissipation half-lives in field trials ranged from as short as 1.35 days in fresh tea leaves to over 200 days in soil studies. apvma.gov.auacs.org Temperature also plays a role, as microbial degradation processes are generally temperature-dependent.

Research on the Impact on Non-Target Organisms within Ecosystems

The potential impact of this compound on non-target organisms is a key aspect of its environmental risk assessment.

Aquatic Organisms: this compound is toxic to fish and aquatic invertebrates. bund.de The most sensitive acute endpoint was found for Daphnia magna (48-hour EC50 of 0.63 mg/L), and the most sensitive chronic endpoint was for mysid shrimp (32-day NOEC of 0.058 mg/L). apvma.gov.au However, the metabolites of this compound have shown no toxic effects on algae and aquatic plants in acute toxicity tests. apvma.gov.au Research on the green alga Chlorella pyrenoidosa indicated that this compound can inhibit photosynthetic activity at certain concentrations, suggesting a potential risk to algae in farmland ecosystems. researchgate.net

Terrestrial Organisms: this compound is considered practically non-toxic to birds and honeybees on an acute basis. apvma.gov.aumda.state.mn.us Laboratory tests on non-target soil microorganisms have shown no significant effects on nitrogen transformation and carbon mineralization rates at levels exceeding the maximum proposed application rate. apvma.gov.au

Table 2: Ecotoxicological Endpoints for this compound

| Organism | Test Type | Endpoint | Value |

|---|---|---|---|

| Daphnia magna (Water Flea) | Acute | 48-hour EC50 | 0.63 mg/L apvma.gov.au |

| Mysid Shrimp | Chronic | 32-day NOEC | 0.058 mg/L apvma.gov.au |

| Aquatic Sediment Organism | Chronic | 28-day NOEC | 0.11 mg/L apvma.gov.au |

| Bobwhite Quail | Acute Oral | LD50 | >2000 mg/kg bw |

| Zebra Finch | Acute Oral | LD50 | >1000 mg/kg bw |

| Honeybee | Acute Contact | LD50 | >100 µ g/bee herts.ac.uk |

Effects on Soil Microbial Community Structure, Diversity, and Function (e.g., fungi, bacteria)

The impact of this compound on the soil microbiome, a critical component of terrestrial ecosystem health, has been a subject of scientific investigation. Research indicates that this fungicide can alter the structure and function of soil microbial communities, particularly fungi.

A detailed study on the effects of this compound on soil fungal communities in farmland revealed that its application could lead to an increase in the abundance and diversity of soil fungi. researchgate.netmdpi.comnih.gov While the differences were not statistically significant by day 30 of the study, notable changes in the community structure were observed. researchgate.netmdpi.comnih.gov The phyla Ascomycota and Mortierellomycota were identified as the most affected. researchgate.netmdpi.comnih.govnih.gov A significant finding was the increase in undefined saprophytic fungi in treated soils. researchgate.netmdpi.comnih.gov The colonization by these saprophytic fungi is considered a major contributor to the functional capacity of soil microbial communities, playing a vital role in energy flow and material circulation, which can be beneficial for plant growth. researchgate.netnih.gov The study concluded that this compound can change the alpha diversity of soil fungi to varying degrees, as indicated by increases in the Ace, Chao, Shannon, and Simpson diversity indices, suggesting it does not pose a significant ecological risk in this context. mdpi.com

Conversely, other laboratory studies assessing the impact of this compound and its primary soil metabolites (IN-RDT31, IN-RAB06, IN-QPS10, and IN-E8S72) on microbial functions found no significant effects. apvma.gov.au Specifically, effects greater than 25% compared to control groups were not observed for nitrogen transformation and carbon mineralization rates. apvma.gov.au This suggests that from a functional standpoint concerning these specific nutrient cycles, the impact may be minimal. apvma.gov.au

Table 1: Research Findings on the Effects of this compound on Soil Fungal Communities

| Research Parameter | Observation | Source(s) |

|---|---|---|

| Fungal Abundance & Diversity | Increased abundance and diversity (Ace, Chao, Shannon, and Simpson indices). Differences were not significant by day 30. | researchgate.net, mdpi.com, nih.gov |

| Fungal Community Structure | Altered structure, with Ascomycota and Mortierellomycota being the most affected phyla. | researchgate.net, mdpi.com, nih.gov, nih.gov |

| Functional Groups | Increase in the abundance of undefined saprophytic fungi. | researchgate.net, mdpi.com, nih.gov |

| Soil Nutrient Cycling | No effects >25% observed on nitrogen transformation and carbon mineralization rates compared to controls. | apvma.gov.au |

Studies on Aquatic Organisms (e.g., algae, invertebrates, fish) as Environmental Indicators

The potential for pesticide runoff into water bodies makes the study of aquatic ecotoxicology essential. This compound has been shown to be toxic to a range of aquatic organisms, which can serve as indicators of environmental contamination.

Official assessments classify this compound as toxic for algae, fish, and aquatic invertebrates. bund.debund.debund.de Studies have delved into the specific toxicity levels for different aquatic species. For the green algae Chlorella vulgaris, the 96-hour median effective concentration (EC₅₀) for growth inhibition was determined to be 0.74 mg/L. researchgate.net Exposure to concentrations of 0.5 and 1.5 mg/L resulted in a significant decrease in chlorophyll (B73375) and carotenoid content, indicating a disruption of photosynthesis. researchgate.net Further research has highlighted the enantioselective toxicity of this compound, with the R-enantiomer being 1.8 to 2.1 times more toxic to the aquatic plants Auxenochlorella pyrenoidosa and Spirodela polyrhiza than the S-enantiomer. researchgate.net

For aquatic invertebrates, this compound is considered highly toxic. apvma.gov.au The most sensitive freshwater species, Daphnia magna, showed an acute EC₅₀ of 0.63 mg/L. apvma.gov.au Chronic toxicity studies established a 32-day No-Observed-Effect-Concentration (NOEC) of 0.058 mg/L for the mysid shrimp (Americamysis bahia). apvma.gov.au

Regarding fish, acute toxicity studies on species like rainbow trout, bluegill sunfish, and sheepshead minnow found that the 96-hour lethal concentration (LC₅₀) was greater than the water solubility limit, with measured values ranging from >0.65 to 0.72 mg/L. apvma.gov.au Chronic toxicity assessments determined a NOEC of 0.46 mg/L for freshwater fish (rainbow trout) and 0.34 mg/L for marine fish (sheepshead minnow). apvma.gov.au Similar to its effects on aquatic plants, the R-enantiomer of this compound was found to be 1.6 to 2.1 times more toxic to zebrafish (Danio rerio) across different life stages compared to the S-enantiomer, with embryos showing the highest sensitivity. researchgate.net Despite its toxicity, this compound is not expected to bioaccumulate in fish tissues. canada.capublications.gc.ca

Table 2: Ecotoxicological Data for this compound in Aquatic Organisms

| Organism Group | Species | Endpoint | Value (mg/L) | Source(s) |

|---|---|---|---|---|

| Algae | Chlorella vulgaris | 96-h EC₅₀ (Growth Inhibition) | 0.74 | researchgate.net |

| Aquatic Plants | Auxenochlorella pyrenoidosa & Spirodela polyrhiza | Enantiomer Toxicity Ratio (R vs S) | 1.8 - 2.1x higher for R-form | researchgate.net |

| Freshwater Invertebrates | Daphnia magna | Acute EC₅₀ | 0.63 | apvma.gov.au |

| Marine Invertebrates | Americamysis bahia (Mysid Shrimp) | 32-day NOEC (Chronic) | 0.058 | apvma.gov.au |

| Freshwater Fish | Oncorhynchus mykiss (Rainbow Trout) | 96-h LC₅₀ (Acute) | >0.65 - 0.72 | apvma.gov.au |

| NOEC (Chronic) | 0.46 | apvma.gov.au | ||

| Marine Fish | Cyprinodon variegatus (Sheepshead Minnow) | 96-h LC₅₀ (Acute) | >0.65 - 0.72 | apvma.gov.au |

| NOEC (Chronic) | 0.34 | apvma.gov.au |

| Fish (Enantioselectivity) | Danio rerio (Zebrafish) | Enantiomer Toxicity Ratio (R vs S) | 1.6 - 2.1x higher for R-form | researchgate.net |

Impact on Beneficial Soil Macroorganisms (e.g., earthworms)

Beneficial soil macroorganisms, such as earthworms and collembolans, are fundamental to soil health, contributing to soil structure, aeration, and nutrient cycling. Regulatory assessments have evaluated the risk of this compound to these non-target species.

For earthworms, risk assessments based on calculated Toxicity-Exposure Ratios (TER) for both acute and chronic effects met the established acceptability criteria. bund.de This indicates that when used according to the label, the risk to earthworm populations is considered acceptable. bund.de General environmental assessments have also concluded that this compound and its major transformation products are not expected to pose a risk to soil-dwelling invertebrates. canada.capublications.gc.ca

However, specific studies on other soil macroorganisms present a more nuanced picture. Laboratory research on the springtail Folsomia candida (Collembola) found that a 28-day exposure to soil treated with this compound resulted in significant effects on both mortality and reproduction. apvma.gov.au This suggests that certain sensitive soil macrofauna could be negatively impacted by the presence of the fungicide in the soil.

Table 3: Summary of this compound's Impact on Beneficial Soil Macroorganisms

| Organism | Study Type | Finding | Source(s) |

|---|---|---|---|

| Earthworms | Risk Assessment (TER calculation) | The risk is considered acceptable under labeled use conditions. | bund.de |

| Soil-dwelling invertebrates (General) | Environmental Assessment | Not expected to pose a risk. | canada.ca, publications.gc.ca |

| Collembola (Folsomia candida) | Laboratory Study (28-day exposure) | Significant effects on mortality and reproduction were observed. | apvma.gov.au |

Advanced Research on Structure Activity Relationships Sar and Analogue Synthesis for Oxathiapiprolin

Structure-Activity Relationship (SAR) Studies of Oxathiapiprolin and its Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal and agricultural chemistry, aiming to identify the specific structural features of a molecule that are responsible for its biological activity. gardp.org For this compound, these studies have been crucial in pinpointing the moieties essential for its potent fungicidal action.

The core pharmacophore of this compound, the piperidinyl thiazole (B1198619) isoxazoline (B3343090) structure, is considered essential for its fungicidal activity. researchgate.netnih.govnih.gov Research has consistently shown that the piperidine (B6355638) and thiazole rings are critical components for its bioactivity. frontiersin.orgnih.govfrontiersin.org Modifications to these core structures often lead to a significant decrease in efficacy.

Studies have revealed that for some derivatives, a phenolic or enolic hydroxy group located at the β-position of a carboxamide is significant for their bioactivity. nih.govfrontiersin.org Furthermore, the spatial arrangement of atoms is key; for instance, the relative positions of the two nitrogen atoms in the thiazole and isoxazoline rings have a significant influence on the compound's biological effect. nih.govfrontiersin.org

Piperidine Ring: The piperidine ring is crucial for maintaining high fungicidal activity. nih.gov SAR studies have demonstrated that an unsubstituted piperidine ring is optimal for bioactivity. datapdf.com Attempts to modify this part of the molecule, for instance by opening the ring to create novel derivatives, have resulted in compounds with lower fungicidal activities, reinforcing the ring's importance. nih.govresearchgate.net Replacing the piperidine with a piperazine (B1678402) ring yielded analogues with good activity but poor photostability. datapdf.com

Thiazole Ring: The thiazole ring is a critical element of the this compound scaffold. frontiersin.orgfrontiersin.org Its replacement with other structures generally results in poor fungicidal activity. frontiersin.org However, high activity can be maintained by substituting the thiazole with certain other 5-membered heterocycles, with the original thiazole and the corresponding oxazole (B20620) being the most effective. datapdf.com

Pyrazole (B372694)/Indole (B1671886) Rings: The N-linked pyrazole ring plays a significant role in the compound's activity and systemic movement within the plant. datapdf.com Initial optimization showed that replacing a dimethyl phenyl ring with a 3,5-disubstituted N-linked pyrazole led to a substantial increase in both efficacy and systemicity. datapdf.com More recent research has successfully created potent analogues by replacing the pyrazole ring with an indole moiety. nih.govacs.org Specifically, a derivative containing a 3-fluorine-indole ring was found to have a control effect comparable to the parent this compound, indicating this modification is a favorable strategy for developing new inhibitors. nih.govacs.org

Rational Design and Synthesis of Novel this compound Analogues and Derivatives

The rational design of new fungicides often involves the strategic modification of a known active compound. rsc.org In the case of this compound, numerous analogues have been synthesized to explore new chemical space, improve efficacy, and potentially overcome resistance.

One successful approach involved replacing the pyrazole ring in this compound with an indole moiety, leading to the discovery of compound b24 , which exhibited a control effect on cucumber downy mildew comparable to that of this compound itself. nih.govacs.org Another strategy involved introducing a 3,4-dichloroisothiazole group, which can induce systemic acquired resistance (SAR) in plants, thereby enhancing the compound's in-vivo activity. frontiersin.orgnih.gov

Other modifications have included opening the piperidine ring to synthesize derivatives with oxime ether and oxime ester moieties. nih.govresearchgate.net While these compounds showed moderate activity, they were less potent than this compound, highlighting the crucial role of the intact piperidine ring. nih.govresearchgate.net

Table 1: Selected this compound Analogues and a Summary of Their Bioactivity

| Modification Strategy | Key Analogue Example | Biological Activity Finding | Source(s) |

|---|---|---|---|

| Replacement of Pyrazole with Indole | Compound b24 | Exhibited control effect (82%) against cucumber downy mildew, comparable to this compound (88%). | acs.org, nih.gov |

| Introduction of Isothiazole Moiety | Compound 6u | Showed excellent in vivo activity against P. cubensis and P. infestans and induced systemic acquired resistance. | frontiersin.orgrsc.org |

| Introduction of Isothiazole Moiety | Compound 1a | Displayed excellent activity against P. cubensis and P. infestans with EC₅₀ values of 0.046 µg/ml and 0.2 µg/ml, respectively. | frontiersin.org |

| Opening of Piperidine Ring | Oxime ether/ester derivatives | Possessed moderate fungicidal activities against P. capsici, but lower than this compound. | nih.gov, researchgate.net |

| Replacement of Dimethyl Phenyl with Pyrazole | Compound 7 | Showed a 20-fold increase in activity and enhanced systemicity compared to an early lead compound. | datapdf.com |

Computational Chemistry Approaches in this compound Design

Computational chemistry has become an indispensable tool in modern agrochemical research, enabling scientists to predict how molecules will interact with their biological targets and to design more effective compounds.

Molecular docking simulations are used to predict the preferred orientation of a molecule when bound to a protein target. For this compound, its target is the oxysterol-binding protein (OSBP), also referred to as OSBP-related protein 1 (ORP1). figshare.comresearchgate.netacs.org

Recent studies have utilized advanced models of the Phytophthora capsici OSBP (pcOSBP), some generated using AlphaFold 2, to investigate these interactions in detail. nih.govresearchgate.netacs.org These simulations have confirmed that this compound binds within a specific pocket of the protein. figshare.comacs.org The computational results revealed key interactions, such as the formation of hydrogen bonds with specific amino acid residues like Leu73, Lys74, and Ser69. researchgate.netresearchgate.net Other docking studies suggested a hydrogen bond with Asn765 and a possible π–π stacking interaction between the piperidine ring and Trp762. rsc.org These insights are critical for designing new analogues with improved binding affinity. acs.orgresearchgate.net For example, computational analysis showed that the R-conformation of the indole-containing analogue b24 was the dominant form binding to pcOSBP. nih.govacs.org

Table 2: Key Amino Acid Interactions Identified via Molecular Docking

| Compound | Target Protein | Interacting Amino Acid Residues | Type of Interaction | Source(s) |

|---|---|---|---|---|

| This compound | pcOSBP | Leu73, Lys74, Ser69 | Hydrogen Bonds | researchgate.net |

| Compound 6u | PsORP1 | Asn765 | Hydrogen Bond | rsc.org |

| Compound 6u | PsORP1 | Trp762 | π–π Stacking | rsc.org |

| This compound | PlORP1 | Not specified | Confirmed interaction | figshare.com, acs.org |